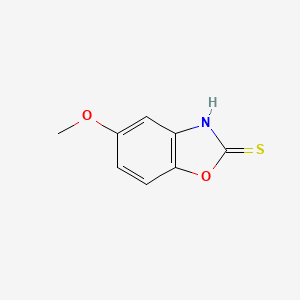

5-Methoxy-1,3-benzoxazole-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77359. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-10-5-2-3-7-6(4-5)9-8(12)11-7/h2-4H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTUVLRFJOUWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197834 | |

| Record name | 5-Methoxy-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49559-83-3 | |

| Record name | 5-Methoxy-1,3-benzoxazole-2(3H)-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049559833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49559-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxybenzoxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-1,3-BENZOXAZOLE-2(3H)-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VP1P6DX2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxy-1,3-benzoxazole-2-thiol

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1] Derivatives of benzoxazole have demonstrated potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, making them a focal point in drug discovery and development.[1][2][3] 5-Methoxy-1,3-benzoxazole-2-thiol, in particular, serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its structure, featuring a methoxy group and a thiol functionality, offers versatile points for further chemical modification.

This guide provides a comprehensive overview of the primary synthesis pathway for this compound, intended for researchers, scientists, and professionals in the field of drug development. The content herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Core Synthesis Pathway: A Mechanistic Overview

The most direct and widely employed method for the synthesis of this compound is the cyclization of 2-amino-4-methoxyphenol with carbon disulfide. This reaction is typically carried out in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent like ethanol.

The reaction proceeds through a nucleophilic addition mechanism. The amino group of 2-amino-4-methoxyphenol acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The subsequent intramolecular cyclization, facilitated by the basic conditions, leads to the formation of the benzoxazole ring system and the desired thiol product.

Caption: Synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of benzoxazole-2-thiol derivatives.[4]

Precursor Synthesis: Preparation of 2-Amino-4-methoxyphenol

The starting material, 2-amino-4-methoxyphenol, can be synthesized via the catalytic hydrogenation of 4-methoxy-2-nitrophenol.[5]

Materials:

-

4-methoxy-2-nitrophenol

-

Ethanol

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

Procedure:

-

In a suitable hydrogenation vessel, suspend 4-methoxy-2-nitrophenol in ethanol.

-

Carefully add 5% Pd/C catalyst to the suspension.

-

Subject the mixture to hydrogenation with hydrogen gas at room temperature (20-30°C) and atmospheric pressure.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully filter the mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the resulting solid from a suitable solvent, such as isopropyl alcohol, to obtain pure 2-amino-4-methoxyphenol.[6] A yield of up to 93% can be expected with this method.[6]

Main Synthesis: this compound

Materials:

-

2-amino-4-methoxyphenol

-

Carbon disulfide

-

Potassium hydroxide

-

Ethanol (95%)

-

Water

-

Glacial acetic acid

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 2-Amino-4-methoxyphenol | 139.15 | 13.91 | 0.10 |

| Carbon disulfide | 76.14 | 8.38 | 0.11 |

| Potassium hydroxide | 56.11 | 6.17 | 0.11 |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methoxyphenol, potassium hydroxide, and 95% ethanol.

-

Add carbon disulfide to the mixture.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours.[4]

-

After the reflux period, allow the mixture to cool slightly.

-

Optionally, add activated charcoal and reflux for an additional 10 minutes to decolorize the solution.[4]

-

Filter the hot solution to remove the charcoal and any other insoluble impurities.

-

Transfer the hot filtrate to a beaker and dilute with warm water.

-

Acidify the solution by adding 5% glacial acetic acid with vigorous stirring.

-

The product will precipitate out of the solution as crystals.

-

Cool the mixture in an ice bath or refrigerate for several hours to maximize crystallization.[4]

-

Collect the crystalline product by filtration and wash with cold water.

-

Dry the product thoroughly. For further purification, the product can be recrystallized from ethanol.[4]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₇NO₂S |

| Molecular Weight | 181.21 g/mol [7] |

| Appearance | Powder[8] |

| Melting Point | 218-223 °C[7] |

| Storage Temperature | 2-8°C[8] |

Causality and Experimental Insights

-

Choice of Base: Potassium hydroxide is a strong base that is crucial for deprotonating the phenolic hydroxyl and amino groups of the starting material, facilitating the nucleophilic attack on carbon disulfide.

-

Solvent System: Ethanol is an effective solvent for the reactants and allows for the reaction to be conducted at a suitable reflux temperature. The addition of water during the workup helps to dissolve the potassium acetate salt formed after acidification.

-

Acidification: The addition of glacial acetic acid is a critical step to neutralize the reaction mixture and protonate the intermediate, leading to the precipitation of the final product.

-

Recrystallization: This final purification step is essential to remove any unreacted starting materials or byproducts, ensuring a high purity of the this compound.

Conclusion

The synthesis of this compound via the cyclization of 2-amino-4-methoxyphenol with carbon disulfide is a robust and well-established method. This guide provides a detailed and scientifically grounded protocol to aid researchers in the successful synthesis of this important chemical intermediate. The versatility of the benzoxazole scaffold ensures that this compound will continue to be a valuable building block in the development of novel therapeutic agents.

References

- Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research.

- Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole deriv

- Benzoxazole derivatives: design, synthesis and biological evalu

- 2‐Benzoylbenzoxazoles: Bioactivity and Syntheses.

- Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis of 2-amino-4-methoxyphenol. PrepChem.com.

- 5-Methoxybenzoxazole-2-thiol 97 49559-83-3. Sigma-Aldrich.

- This compound. BLD Pharm.

- Method for preparing 5-methoxy-2-mercaptobenz.

- 5-Methoxy-1,3-benzoxazole-2-carboxylic acid | C9H7NO4. PubChem.

- Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library.

- Troubleshooting guide for "2-Amino-4-methoxyphenol" synthesis reactions. Benchchem.

- 5-Methoxybenzoxazole-2-thiol 97 49559-83-3. Sigma-Aldrich.

- 5-Methoxybenzoxazole-2-thiol - CAS 49559-83-3. BOC Sciences.

- Synthesis of 5-methoxy-2-mercaptobenzimidazole. PrepChem.com.

- Navigating the Chemical Crossroads: A Guide to Material Incompatibility with 2-Amino-4-methoxyphenol. Benchchem.

- Review of synthesis process of benzoxazole and benzothiazole deriv

- An improved process for manufacture of substituted benzimidazoles.

- 5-Methoxybenzoxazole-2-thiol 97 49559-83-3. Sigma-Aldrich.

- This compound. Key Organics.

- 5-Methoxybenzoxazole-2-thiol 97 49559-83-3. Sigma-Aldrich.

- 5-Methoxybenzoxazole-2-thiol 97 49559-83-3. Sigma-Aldrich.

- 2-Amino-4-methoxyphenol CAS#: 20734-76-3. ChemicalBook.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

- Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). PubMed Central.

- Process for the preparation of 2-amino-4-nitrophenol.

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives | PDF [slideshare.net]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 5-Methoxybenzoxazole-2-thiol 97 49559-83-3 [sigmaaldrich.com]

- 8. 5-メトキシベンゾオキサゾール-2-チオール 97% | Sigma-Aldrich [sigmaaldrich.com]

Resolving a Critical Discrepancy in Chemical Identification: A Deep Dive into CAS No. 49559-83-3

Initial investigations into the chemical identity of CAS No. 49559-83-3 have revealed a significant and critical discrepancy across various chemical supplier databases and online resources. While the user query specified this CAS number, it has been found to be associated with two different chemical structures: 3,4-Dibromo-1H-pyrrole-2,5-dione and 5-Methoxybenzo[d]oxazole-2-thiol. Authoritative cross-referencing confirms that CAS No. 49559-83-3 is the correct identifier for 5-Methoxybenzo[d]oxazole-2-thiol.

This guide will therefore focus exclusively on the scientifically validated entity for CAS No. 49559-83-3, 5-Methoxybenzo[d]oxazole-2-thiol . The association of this CAS number with 3,4-Dibromo-1H-pyrrole-2,5-dione, which is correctly identified by CAS No. 1122-10-7, appears to be an error in some commercial databases.

This in-depth technical guide will now proceed to detail the chemical properties, synthesis, applications, and relevant protocols for 5-Methoxybenzo[d]oxazole-2-thiol .

Part 1: Core Chemical Profile of 5-Methoxybenzo[d]oxazole-2-thiol

Structure and Physicochemical Properties

5-Methoxybenzo[d]oxazole-2-thiol is a heterocyclic organic compound featuring a benzoxazole core substituted with a methoxy group and a thiol group. The thiol group exists in tautomeric equilibrium with its thione form, 5-methoxybenzo[d]oxazole-2(3H)-thione.

| Property | Value | Source |

| CAS Number | 49559-83-3 | [1][2] |

| Molecular Formula | C₈H₇NO₂S | [1][3] |

| Molecular Weight | 181.21 g/mol | [1][3] |

| IUPAC Name | 5-methoxy-1,3-benzoxazole-2-thiol | N/A |

| Synonyms | 2-Mercapto-5-methoxybenzo[d]oxazole, 5-Methoxy-2(3H)-benzoxazolethione | [1] |

| Appearance | Cream-colored crystalline solid | [3] |

| Melting Point | 218-225 °C | [3] |

| Storage | 2-8°C | [1] |

DOT Diagram: Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the thiol and thione forms of 5-Methoxybenzo[d]oxazole-2-thiol.

Part 2: Synthesis and Reactivity

The synthesis of 5-Methoxybenzo[d]oxazole-2-thiol typically involves the cyclization of a corresponding 2-amino-4-methoxyphenol with a carbon disulfide source. This reaction is a common method for the preparation of 2-mercaptobenzoxazoles.

DOT Diagram: General Synthetic Pathway

Caption: Generalized synthetic route to 5-Methoxybenzo[d]oxazole-2-thiol.

The reactivity of this molecule is primarily dictated by the nucleophilic character of the thiol group and the aromatic benzoxazole ring system. The thiol group can undergo various reactions, including alkylation, oxidation, and formation of metal complexes. The aromatic ring can be subject to electrophilic substitution, although the reactivity is influenced by the existing substituents.

Part 3: Applications in Research and Development

5-Methoxybenzo[d]oxazole-2-thiol serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] Its utility stems from the presence of multiple reactive sites, allowing for the construction of more complex molecular architectures.

Key Application Areas:

-

Pharmaceutical Development: This compound is explored for its potential as a therapeutic agent.[3] The benzoxazole scaffold is a common motif in many biologically active compounds.

-

Enzyme Inhibition Studies: Researchers utilize it in studies related to enzyme inhibition, which can aid in understanding biochemical pathways and identifying potential therapeutic targets.[3]

-

Analytical Chemistry: It can serve as a reagent in analytical methods, for example, in the detection and quantification of metal ions.[3]

Part 4: Experimental Protocols

Protocol 1: General Procedure for S-Alkylation

This protocol describes a general method for the alkylation of the thiol group, a common follow-up reaction for this compound.

-

Dissolution: Dissolve 5-Methoxybenzo[d]oxazole-2-thiol (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

-

Deprotonation: Add a non-nucleophilic base (e.g., potassium carbonate or sodium hydride, 1.1 equivalents) to the solution at room temperature and stir for 30 minutes to form the thiolate.

-

Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

DOT Diagram: S-Alkylation Workflow

Caption: Step-by-step workflow for the S-alkylation of 5-Methoxybenzo[d]oxazole-2-thiol.

Part 5: Safety and Handling

Hazard Identification:

While a specific, comprehensive safety data sheet (SDS) for CAS No. 49559-83-3 is not consistently available across all sources due to the identification issue, general precautions for similar aromatic thiol compounds should be followed. These compounds are often associated with skin and eye irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a laboratory coat.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[1]

References

-

Sigma-Aldrich. 5-Methoxybenzoxazole-2-thiol 97.

-

Pharmaffiliates. 5-Methoxybenzo[d]oxazole-2-thiol.

-

Chem-Impex. 2-Mercapto-5-methoxybenzoxazole.

Sources

Biological activity of 5-Methoxy-1,3-benzoxazole-2-thiol

An In-Depth Technical Guide to the Biological Activity of 5-Methoxy-1,3-benzoxazole-2-thiol: A Scaffold-Based Analysis

Executive Summary

The benzoxazole nucleus is recognized in medicinal chemistry as a "privileged scaffold," forming the core of numerous compounds with a wide spectrum of biological activities.[1] Specifically, the 1,3-benzoxazole-2-thiol moiety has served as a foundational template for the development of novel therapeutic agents. This guide focuses on a specific derivative, this compound. While direct research on this particular molecule is limited, its structural features—the benzoxazole-2-thiol core and the electron-donating 5-methoxy group—allow for a comprehensive, evidence-based exploration of its potential biological activities. By analyzing structurally related analogs and the known influence of methoxy substituents, this document provides a technical framework for researchers and drug development professionals to understand and investigate the therapeutic promise of this compound. We will delve into its physicochemical properties, synthesis, and anticipated activities in oncology and microbiology, supported by detailed experimental protocols for its evaluation.

Physicochemical Profile and Synthesis

Understanding the fundamental characteristics of a compound is the first step in evaluating its potential as a drug candidate. This compound is a stable, powder-form compound with properties that make it a suitable starting point for chemical synthesis and biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 49559-83-3 | [2] |

| Molecular Formula | C₈H₇NO₂S | [2] |

| Molecular Weight | 181.21 g/mol | [2] |

| Appearance | Powder | [2] |

| Melting Point | 218-223 °C | [2] |

| Synonyms | 2-Mercapto-5-methoxybenzo[d]oxazole, 5-Methoxy-2(3H)-benzoxazolethione | [3] |

| SMILES | COc1ccc2oc(S)nc2c1 | [2] |

| InChI Key | QGTUVLRFJOUWBN-UHFFFAOYSA-N | [2] |

Synthesis of the Core Scaffold

The synthesis of the benzoxazole-2-thiol core is a well-established chemical transformation. It typically involves the cyclization of an appropriate o-aminophenol derivative. For the target compound, this precursor is 2-amino-4-methoxyphenol, which is reacted with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH).[4] This one-pot reaction is efficient and provides a high yield of the desired heterocyclic core.

Comparative Activity of Analogs Studies on 2-thioacetamido linked benzoxazole-benzamide conjugates have shown that substituents on the benzoxazole ring are critical for activity. While 5-chloro derivatives often show excellent cytotoxicity, the parent unsubstituted compounds can also be highly potent. T[5]his suggests that the electronic and steric properties of the 5-substituent are key tuning points for optimizing VEGFR-2 inhibition.

Table 2: In Vitro Anticancer Activity of Representative Benzoxazole Analogs

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Key Finding | Reference |

| Benzoxazole-benzamide conjugate (unsubstituted) | HCT-116 (Colorectal) | 7.2 | High potency, serving as a baseline. | |

| Benzoxazole-benzamide conjugate (unsubstituted) | MCF-7 (Breast) | 7.8 | Effective against breast cancer line. | |

| 5-Chlorobenzoxazole conjugate | HCT-116 (Colorectal) | 8.1 | 5-chloro group shows strong activity. | |

| 5-Chlorobenzoxazole conjugate | MCF-7 (Breast) | 9.5 | Consistently potent across cell lines. | |

| 5-Methylbenzoxazole conjugate | HCT-116 (Colorectal) | 15.3 | 5-methyl group shows lower potency. | |

| 5-Chlorobenzoxazole-Triazole Hybrid | MDA-MB-231 (Breast) | 0.28 | Hybridization with triazole significantly boosts potency. |

Note: IC₅₀ values are for related but distinct molecular structures and serve to illustrate the scaffold's potential.

Antimicrobial Activity

Derivatives of benzoxazole-2-thiol have also been reported to possess significant antimicrobial properties, with activity against both bacteria and fungi. T[6][7]he scaffold is often conjugated with other heterocyclic systems, such as 1,2,3-triazoles, to enhance the spectrum and potency of its antimicrobial effects.

[6][8]Spectrum of Activity Studies have demonstrated that these compounds can be effective against:

-

Gram-positive bacteria: Including Staphylococcus aureus and Bacillus subtilis. *[7][8] Gram-negative bacteria: Including Escherichia coli and Klebsiella pneumoniae. *[7] Fungi: Including pathogenic species like Candida albicans and Aspergillus niger.

[6]The mechanism often involves the inhibition of essential microbial enzymes. For instance, related benzimidazole structures have been shown to inhibit phenylalanyl-tRNA synthetase (PheRS), an enzyme crucial for bacterial protein synthesis.

[9]Table 3: In Vitro Antibacterial Activity of Representative Benzoxazole-Triazole Conjugates

| Compound Class | Bacterial Strain | MIC (µg/mL) | Key Finding | Reference |

| Benzoxazole-triazole hybrid | S. aureus (Gram-positive) | 15.62 | Good activity against Gram-positive bacteria. | |

| Benzoxazole-triazole hybrid | B. subtilis (Gram-positive) | 31.25 | Moderate activity. | |

| Benzoxazole-triazole hybrid | E. coli (Gram-negative) | 31.25 | Moderate activity against Gram-negative bacteria. | |

| Benzoxazole-triazole hybrid with bromo-substituent | K. pneumoniae (Gram-negative) | 7.81 | Halogen substitution enhances potency. |

Note: MIC (Minimum Inhibitory Concentration) values are for related but distinct molecular structures, illustrating the scaffold's antimicrobial potential.

Recommended Experimental Protocols

To empirically determine the biological activity of this compound, standardized in vitro assays are required. The following protocols provide a self-validating framework for initial screening.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines a compound's ability to inhibit cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which correlates with cell viability.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator. 2[10]. Compound Treatment: Prepare serial dilutions of this compound in DMSO. Treat the cells with these concentrations and incubate for 48 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Sorafenib). 3[5]. MTT Addition: Add 10 µL of MTT solution (10 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. 4[10]. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of cell proliferation).

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that visibly inhibits microbial growth.

Methodology:

-

Inoculum Preparation: Culture bacterial strains (e.g., S. aureus, E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria + broth, no compound) and a negative control (broth only). Use a standard antibiotic like Ciprofloxacin as a reference. 4[7]. Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Future Directions and Conclusion

This compound stands as a promising, yet underexplored, chemical entity. Based on robust evidence from structurally related analogs, it is poised to exhibit significant biological activities, particularly in the realms of anticancer and antimicrobial research. The presence of the 5-methoxy group offers a unique electronic and steric profile compared to more commonly studied 5-chloro or 5-methyl analogs, warranting a thorough investigation.

The immediate next steps should involve the empirical validation of these hypothesized activities using the protocols outlined herein. Should initial screenings yield positive results, further studies would be essential:

-

Mechanism of Action Studies: To confirm targets such as VEGFR-2 or specific microbial enzymes.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of derivatives from the core thiol to optimize potency and selectivity.

-

ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity to evaluate the compound's drug-like properties.

References

-

Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. (n.d.). National Institutes of Health. Retrieved from [Link]

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 90(1), 24-31.

- Dwivedi, S., et al. (2023). A Review on Unfolding the Chemistry and Biological Activities of Benzoxazole Derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(9), 979-994.

- Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. (2012). Molecules, 17(9), 10976-10987.

- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.

- Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/oxazolo[4,5-b]pyridine-2-thiol Derivatives. (2018). Asian Journal of Organic & Medicinal Chemistry, 3(3), 102-108.

- Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. (2019). Molecules, 24(23), 4241.

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2022). Scientific Reports, 12, 18015.

- Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2020). Bioorganic Chemistry, 94, 103444.

- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). Amino Acids, 52(10), 1427-1442.

- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2568.

- Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). Scientific Reports, 12, 16301.

- Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. (2022). Journal of Chemical Sciences, 134(3), 73.

- The benzoxazinoid breakdown product 5-Methoxy-2-Nitrophenol has a dual function in maize defense against herbivory. (2023). bioRxiv.

- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 416-433.

- Vidya, K., et al. (2020). Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles. Indian Journal of Heterocyclic Chemistry, 30(2), 269-274.

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2132.

- Design, computational studies, synthesis and in vitro antimicrobial evaluation of benzimidazole based thio-oxadiazole and thio-thiadiazole analogues. (2021). BMC Chemistry, 15, 59.

- Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2024). Molecules, 29(13), 3042.

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). The Scientific World Journal, 2014, 542481.

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2132.

- Chemistry and Biological Activities of 1,3-Benzox

-

5-methyl-1,3-benzoxazole-2-thiol. (n.d.). ChemBK. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. 5-甲氧基苯并噁唑-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Methoxybenzoxazole-2-thiol 97 49559-83-3 [sigmaaldrich.com]

- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. ias.ac.in [ias.ac.in]

- 8. connectjournals.com [connectjournals.com]

- 9. Design, computational studies, synthesis and in vitro antimicrobial evaluation of benzimidazole based thio-oxadiazole and thio-thiadiazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxy-1,3-benzoxazole-2-thiol: A Comprehensive Technical Review for Advanced Research and Development

Abstract

This technical guide provides an in-depth exploration of 5-Methoxy-1,3-benzoxazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct and extensive literature on this specific molecule is nascent, this document synthesizes foundational knowledge of the benzoxazole scaffold with specific data points to offer a comprehensive overview for researchers, scientists, and drug development professionals. The guide covers the compound's synthesis, physicochemical properties, and its potential applications as an antifungal agent, an anticancer therapeutic, and a corrosion inhibitor, supported by mechanistic insights and detailed experimental considerations.

Introduction: The Benzoxazole Scaffold and the Significance of this compound

Benzoxazoles are a class of bicyclic heterocyclic compounds consisting of a benzene ring fused to an oxazole ring.[1] This structural motif is present in a wide array of biologically active natural products and synthetic compounds, endowing them with a broad spectrum of pharmacological activities.[2] The benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. Derivatives of benzoxazole have demonstrated potent antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1]

This compound, with its methoxy and thiol functional groups, presents a unique electronic and structural profile that suggests significant potential in several key areas of research and development. The methoxy group can enhance bioavailability and modulate metabolic stability, while the thiol group provides a reactive handle for further chemical modification and can play a crucial role in the molecule's interaction with biological targets or metal surfaces.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₂S | [3] |

| Molecular Weight | 181.21 g/mol | [3] |

| CAS Number | 49559-83-3 | [3] |

| Appearance | Powder | |

| Melting Point | 218-223 °C | |

| Storage Temperature | 2-8°C | |

| SMILES String | COc1ccc2oc(S)nc2c1 | |

| InChI Key | QGTUVLRFJOUWBN-UHFFFAOYSA-N |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the thiol proton. The aromatic protons will likely appear as a set of multiplets in the aromatic region (δ 6.5-8.0 ppm). The methoxy protons will present as a sharp singlet around δ 3.8 ppm. The thiol proton (or the N-H proton in the tautomeric thione form) will likely appear as a broad singlet at a variable chemical shift depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. Key signals would include those for the aromatic carbons, the methoxy carbon (around δ 55-60 ppm), and the C=S (thione) carbon, which would be significantly downfield.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present. Expected vibrations include N-H stretching (for the thione tautomer) around 3100-3300 cm⁻¹, C-H stretching of the aromatic and methoxy groups, C=N stretching of the oxazole ring, and C=S stretching around 1100-1250 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z 181, corresponding to the molecular weight of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established route for benzoxazole-2-thiol derivatives, which involves the cyclization of an appropriate o-aminophenol with a carbon disulfide source. The key starting material for this synthesis is 2-amino-4-methoxyphenol.

Synthesis of the Precursor: 2-Amino-4-methoxyphenol

A common and efficient method for the synthesis of 2-amino-4-methoxyphenol is the catalytic hydrogenation of 4-methoxy-2-nitrophenol.[4][5]

Caption: Synthesis of 2-amino-4-methoxyphenol.

Experimental Protocol: Synthesis of 2-Amino-4-methoxyphenol [4][5]

-

Suspend 4-methoxy-2-nitrophenol in ethanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 5% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation with hydrogen gas at room temperature and atmospheric pressure.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent, such as isopropyl alcohol, to yield pure 2-amino-4-methoxyphenol.

Cyclization to this compound

The final step involves the reaction of 2-amino-4-methoxyphenol with carbon disulfide in the presence of a base, such as potassium hydroxide.[6]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolve 2-amino-4-methoxyphenol in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide in water to the flask.

-

Add carbon disulfide dropwise to the reaction mixture with stirring.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the solution with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Potential Applications in Drug Development

The benzoxazole scaffold is a cornerstone in the development of novel therapeutic agents. The specific structural features of this compound suggest its potential in several key areas of drug discovery.

Antifungal Activity

Fungal infections pose a significant threat to human health, and the emergence of drug-resistant strains necessitates the development of new antifungal agents. Benzoxazole derivatives have been extensively studied for their antifungal properties.[1][7][8] The proposed mechanism of action for many antifungal azoles involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.

While specific antifungal data for this compound is not yet widely published, related benzoxazole derivatives have shown significant activity against a range of pathogenic fungi.[1][7] The presence of the methoxy group may enhance the lipophilicity of the molecule, facilitating its penetration into fungal cells.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method) [9]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in a 96-well microtiter plate containing a suitable fungal growth medium (e.g., RPMI-1640).

-

Inoculate the wells with a standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus fumigatus).

-

Include positive (antifungal drug) and negative (no drug) controls.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

Anticancer Activity

The development of novel anticancer agents remains a high priority in medical research. Benzoxazole derivatives have emerged as a promising class of compounds with potent anticancer activity against various cancer cell lines.[2][10][11][12] The mechanisms of action are diverse and can include the inhibition of key enzymes such as topoisomerases, protein kinases, and tubulin polymerization.

The cytotoxic potential of this compound against cancer cells warrants investigation. The methoxy substituent has been shown in some instances to enhance the anticancer activity of heterocyclic compounds.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [2]

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Potential mechanism of anticancer action.

Application as a Corrosion Inhibitor

The protection of metals from corrosion is a critical industrial challenge. Organic heterocyclic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, are effective corrosion inhibitors, particularly for mild steel in acidic environments.[13][14][15][16][17] These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

This compound possesses all the structural features of a promising corrosion inhibitor. The benzoxazole ring provides a planar structure for efficient surface coverage, while the nitrogen, oxygen, and sulfur atoms can act as active centers for adsorption. The thiol group, in particular, is known to form strong coordinate bonds with metal surfaces.

Mechanism of Corrosion Inhibition

The inhibition of corrosion by this compound is expected to occur through a mixed-type inhibition mechanism, affecting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation).

Quantum chemical studies on similar heterocyclic compounds have been instrumental in elucidating the mechanism of corrosion inhibition.[18][19][20][21] Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electron-donating and accepting abilities of the inhibitor molecule, which are crucial for its interaction with the metal surface.

Caption: Mechanism of corrosion inhibition.

Experimental Protocol: Electrochemical Evaluation of Corrosion Inhibition [14]

-

Prepare a corrosive medium, such as 1 M hydrochloric acid (HCl).

-

Prepare solutions of the corrosive medium containing various concentrations of this compound.

-

Use a three-electrode electrochemical cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode.

-

Potentiodynamic Polarization: Scan the potential of the working electrode from a cathodic to an anodic potential and record the resulting current density. Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the polarization curves. The inhibition efficiency can be calculated from the icorr values with and without the inhibitor.

-

Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal over a range of frequencies and measure the impedance response. The data can be fitted to an equivalent circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct in the presence of the inhibitor indicates effective corrosion inhibition.

Table 2: Hypothetical Corrosion Inhibition Data for Mild Steel in 1 M HCl

| Inhibitor Concentration (mM) | Corrosion Current Density (icorr) (µA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 1000 | 50 | - |

| 0.1 | 200 | 250 | 80 |

| 0.5 | 100 | 500 | 90 |

| 1.0 | 50 | 1000 | 95 |

Note: The data in this table is hypothetical and serves as an example of expected trends.

Conclusion and Future Perspectives

This compound is a heterocyclic compound with significant, yet largely untapped, potential in both medicinal chemistry and materials science. Based on the well-established biological and physicochemical properties of the benzoxazole scaffold, this molecule is a promising candidate for the development of novel antifungal and anticancer agents. Furthermore, its structural attributes make it an excellent candidate for application as a corrosion inhibitor.

Future research should focus on the comprehensive experimental evaluation of this compound. Detailed studies on its antifungal and anticancer activities against a broad range of pathogens and cancer cell lines are warranted to elucidate its therapeutic potential. In the field of materials science, in-depth investigations into its corrosion inhibition efficiency for various metals in different corrosive environments, supported by theoretical studies, will be crucial to establish its practical utility. The synthesis of derivatives of this compound could also lead to the discovery of compounds with enhanced activity and improved physicochemical properties.

References

- Benchchem. (2025). Technical Guide: Synthesis and Characterization of 1,3-Benzoxathiol-2-one, 5-methoxy-.

- Rzoqi, S. S., & Hassan Mohammed, M. H. (2025). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Chemical Review and Letters, 8(1), 101-111.

- Al-Baghdadi, S. B., et al. (2023). Corrosion Protection of Mild Steel in Acidic Media by a Triazole-Based Inhibitor: Mechanistic Insights and Performance Evaluation. Journal of Molecular Structure, 1275, 134658.

- Al-Amiery, A. A., et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research, 10(1), 1-8.

-

PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 5-methoxy-2-mercaptobenzimidazole. Retrieved from [Link]

- Li, Y., et al. (2022).

- Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

- Gao, F., et al. (2018).

- El-Haddad, M. F., et al. (2022). Synergistic Corrosion Inhibition of Mild Steel in Acidic Media by a Benzimidazole–Thiophene Ligand and Its Metal Complexes: A Multi-Technique Electrochemical Approach.

- Al-Masoudi, N. A., et al. (2015). Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Der Pharma Chemica, 7(10), 274-280.

- Kulkarni, V. M., et al. (2005). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry, 44B, 192-195.

- Benchchem. (2025). Troubleshooting guide for "2-Amino-4-methoxyphenol" synthesis reactions.

- Wang, Z., et al. (2012).

- Shainy, K. M., et al. (2021). Corrosion Inhibition of Mild Steel in 1 M HCl Using 5-(3-Methylphenyl)-4-((4-Nitrobenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol: Experimental and Theoretical Insights. Journal of Molecular Structure, 1225, 129115.

- Benchchem. (2025). Navigating the Chemical Crossroads: A Guide to Material Incompatibility with 2-Amino-4-methoxyphenol.

- Kaczor, A. A., et al. (2019). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules, 24(18), 3265.

- Gece, G. (2008). The use of quantum chemical methods in corrosion inhibitor studies. Corrosion Science, 50(11), 2981-2992.

- Khan, I., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Journal of Molecular Structure, 1240, 130578.

- Dwivedi, S., et al. (2023). Benzoxazole Derivatives: A Review on Chemistry and Biological Activities. World Journal of Pharmaceutical Research, 12(9), 979-994.

- Obot, I. B., et al. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines.

- Lukovits, I., et al. (2001). The use of quantum chemical methods in corrosion inhibitor studies. International Journal of Quantum Chemistry, 82(5), 265-273.

- Padmaja, M., et al. (2019). Electrochemical and Quantum Chemical Studies of 5-[(4-Chlorophenoxy) Methyl]-4H-1,2,4-Triazole-3-Thiol on the Corrosion Inhibition of 6061 Al Alloy in Hydrochloric Acid. Journal of Molecular Liquids, 284, 468-479.

- Patel, R. J., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of advanced pharmaceutical technology & research, 3(3), 178–183.

- El Ashry, E. S. H., et al. (2006). Part II: Quantum chemical studies on the corrosion inhibitions of steel in acidic medium by some triazole, oxadiazole and thiadiazole derivatives. Electrochimica Acta, 51(19), 3957-3967.

- Vasić, A., et al. (2021). Study Of Mercaptobenzimidazoles As Inhibitors For Copper Corrosion: Down to the Molecular Scale. Journal of The Electrochemical Society, 168(5), 051504.

- Kumar, H. G. S., et al. (2021). Corrosion Inhibition of Mild Steel in Acidic Media by N-[(3,4-Dimethoxyphenyl)Methyleneamino]-4-Hydroxy-Benzamide. Journal of Bio- and Tribo-Corrosion, 7(1), 10.

- Vidya, K., et al. (2020). Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles. Indian Journal of Heterocyclic Chemistry, 30(2), 269-274.

- Kalia, V., et al. (2021). Corrosion Inhibitive Properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol on Mild Steel in 1.0 M HCl Solution. Asian Journal of Chemistry, 33(12), 2953-2964.

- Bock, H., et al. (1982). U.S. Patent No. 4,329,503. Washington, DC: U.S.

- de la Fuente, D., et al. (2018). Electrochemical study of 2-mercaptoimidazole as corrosion inhibitors in API 5L X70 steel immersed in 3% NaCl. Journal of Electroanalytical Chemistry, 818, 137-147.

- Shetty, P., & Shetty, A. N. (2019). 2-Amino-5-ethyl-1,3,4-thiadiazole as an effective corrosion inhibitor for AA-SiC composite in acidic medium. Journal of Applied Research and Technology, 17(1), 1-12.

Sources

- 1. mdpi.com [mdpi.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. 5-メトキシベンゾオキサゾール-2-チオール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs | MDPI [mdpi.com]

- 12. connectjournals.com [connectjournals.com]

- 13. Corrosion Protection of Mild Steel in Acidic Media by a Triazole-Based Inhibitor: Mechanistic Insights and Performance Evaluation [pccc.icrc.ac.ir]

- 14. Synergistic Corrosion Inhibition of Mild Steel in Acidic Media by a Benzimidazole–Thiophene Ligand and Its Metal Complexes: A Multi-Technique Electrochemical Approach [mdpi.com]

- 15. Corrosion Inhibition of Mild Steel in 1 M HCl Using 5-(3-Methylphenyl)-4-((4-Nitrobenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol: Experimental and Theoretical Insights [pccc.icrc.ac.ir]

- 16. researchgate.net [researchgate.net]

- 17. asianpubs.org [asianpubs.org]

- 18. [PDF] The use of quantum chemical methods in corrosion inhibitor studies | Semantic Scholar [semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Methoxy-1,3-benzoxazole-2-thiol: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-1,3-benzoxazole-2-thiol is a heterocyclic compound belonging to the benzoxazole class, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic methodologies, and known biological activities. The benzoxazole core, isosteric to natural nucleic bases, imparts a diverse pharmacological profile to its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. This document aims to serve as an authoritative resource, consolidating technical data and field-proven insights to facilitate further research and development in this promising area.

Introduction: The Prominence of the Benzoxazole Scaffold

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, with the benzoxazole nucleus being a particularly privileged scaffold.[1][2] Benzoxazoles, consisting of a benzene ring fused to an oxazole ring, are structurally analogous to naturally occurring purine bases, which allows for favorable interactions with biological macromolecules.[2] This unique characteristic has led to the development of numerous benzoxazole-containing compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5] Several benzoxazole derivatives have been successfully commercialized as drugs, such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen, underscoring the therapeutic potential of this chemical class.[5] The substituent at the 2-position of the benzoxazole ring plays a crucial role in defining the compound's biological activity, with the 2-thiol moiety offering a versatile handle for further chemical modifications. The introduction of a methoxy group at the 5-position can further modulate the molecule's electronic properties and lipophilicity, potentially enhancing its biological profile.

Discovery and Historical Context

The history of benzoxazoles dates back to the late 19th century, with the first synthesis of the parent benzoxazole molecule.[1] Since then, the synthesis and evaluation of a myriad of benzoxazole derivatives have been an active area of research. The development of 2-mercaptobenzoxazoles, the thiol derivatives of the core nucleus, provided a new avenue for creating diverse chemical libraries due to the reactivity of the thiol group. While the precise first synthesis of this compound is not prominently documented in readily available literature, its synthesis follows the well-established route for 2-mercaptobenzoxazoles, utilizing 2-amino-4-methoxyphenol as the starting material. The continuous interest in this class of compounds is driven by the consistent discovery of new biological activities and the potential for developing novel therapeutic agents.

Physicochemical Properties and Spectroscopic Characterization

This compound is a solid at room temperature with a melting point in the range of 218-223 °C. It is prudent to handle this compound with appropriate personal protective equipment, as it is classified as an acute oral toxicant, a skin irritant, and can cause serious eye damage.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO₂S | [6] |

| Molecular Weight | 181.21 g/mol | [6] |

| CAS Number | 49559-83-3 | [6] |

| Melting Point | 218-223 °C | |

| Appearance | Powder | |

| Storage Temperature | 2-8°C |

While a dedicated, publicly available full spectroscopic analysis of this compound is not readily found, the expected spectral data can be reliably predicted based on the analysis of structurally similar compounds, including other 5-methoxy-benzoxazole derivatives and 5-methoxy-2-mercaptobenzimidazole.[6][7][8]

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Bands |

| ¹H NMR (DMSO-d₆) | δ ~12.0-13.0 (br s, 1H, SH/NH), δ ~7.0-7.5 (m, 3H, Ar-H), δ ~3.8 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆) | δ ~180 (C=S), δ ~155 (C-O), δ ~145-150 (Ar-C), δ ~110-120 (Ar-CH), δ ~100-105 (Ar-CH), δ ~55-56 (OCH₃) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2600-2550 (S-H stretch, weak), ~1620-1600 (C=N stretch), ~1500-1400 (Ar C=C stretch), ~1250-1200 (Asymmetric C-O-C stretch), ~1050-1000 (Symmetric C-O-C stretch) |

| Mass Spectrometry (EI) | m/z 181 (M⁺), fragments corresponding to the loss of SH, OCH₃, and CO. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of 2-amino-4-methoxyphenol with a source of a thiocarbonyl group, most commonly carbon disulfide. This reaction is a cornerstone in the synthesis of 2-mercaptobenzoxazoles and their derivatives.[9]

General Reaction Scheme

Caption: General synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related 2-mercaptobenzoxazoles and 2-mercaptobenzimidazoles.[9][10]

Materials:

-

2-Amino-4-methoxyphenol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Water

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Activated charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Addition of Reactants: To the stirred alkaline solution, add 2-amino-4-methoxyphenol. Subsequently, add carbon disulfide dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Decolorization: After the reflux is complete, add a small amount of activated charcoal to the hot solution and reflux for an additional 10 minutes to remove colored impurities.

-

Filtration: Filter the hot reaction mixture to remove the activated charcoal.

-

Precipitation: Cool the filtrate and then acidify it with a dilute solution of hydrochloric acid or acetic acid until the pH is acidic. This will cause the product to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Biological Activities and Potential Applications

While specific biological studies on this compound are not extensively reported, the biological profile of this compound can be inferred from the vast body of research on structurally related benzoxazole and benzothiazole derivatives. The methoxy substitution has been shown to enhance the biological activity in some series of compounds.[11]

Anticancer Potential

Benzoxazole derivatives are well-documented for their potent anticancer activities.[3] Studies on related compounds have shown that the presence of a methoxy group can contribute positively to their cytotoxic effects against various cancer cell lines. For instance, certain methoxy-substituted benzoxazole derivatives have demonstrated significant antiproliferative activity against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer cell lines.[11][12] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer signaling pathways, such as protein kinases, or the induction of apoptosis.

Antimicrobial Activity

The benzoxazole scaffold is also a promising framework for the development of novel antimicrobial agents.[4][5] Derivatives of 2-mercaptobenzoxazole have been shown to possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][13] The presence of the thiol group allows for potential interactions with microbial enzymes, disrupting essential metabolic pathways. The methoxy group may enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Future Perspectives

This compound represents a valuable building block for the synthesis of more complex molecules with potentially enhanced biological activities. The reactive thiol group serves as an excellent site for derivatization, allowing for the introduction of various pharmacophores to explore structure-activity relationships (SAR). Future research should focus on the synthesis of novel derivatives of this compound and their comprehensive biological evaluation to uncover their full therapeutic potential. In particular, studies aimed at elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates.

Conclusion

This technical guide has provided a detailed overview of the discovery, synthesis, and potential biological applications of this compound. The straightforward and well-established synthetic route, coupled with the promising pharmacological profile of the benzoxazole scaffold, makes this compound and its future derivatives attractive candidates for further investigation in the fields of medicinal chemistry and drug development. The information compiled herein is intended to serve as a valuable resource for researchers and scientists, fostering innovation and advancing the discovery of new therapeutic agents.

References

-

[No Author]. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

- Al-Ostath, A., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 27(19), 6529.

- Dwivedi, S., et al. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(9), 979-994.

-

[No Author]. (n.d.). Supporting Information A new superacid hafnium-based metal-organic framework as a highly active heterogeneous catalyst for the s. The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-mercaptobenzimidazole. PubChem. Retrieved from [Link]

- Al-Warhi, T., et al. (2024). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Chemical Review and Letters, 7(4).

-

[No Author]. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. Retrieved from [Link]

- Rauf, A., et al. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 14(6), 516-522.

- Singh, P., et al. (2025). Synthesis and Biological Significance of 2-Mercaptobenzoxazole Derivatives. Journal of Heterocyclic Chemistry, 62(1), 1-15.

- Al-Otaibi, W. A., et al. (2024). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole D. Chemical Review and Letters.

- Nguyen, V. H., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 2616-2624.

- Kumar, S. R., et al. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research, 31(2), 229-236.

- [No Author]. (n.d.). RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz. Google Patents.

- Al-Said, M. S., et al. (2012).

- Al-Ghorbani, M., et al. (2019). Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Der Pharma Chemica, 11(1), 1-6.

-

PrepChem. (n.d.). Synthesis of 5-methoxy-2-mercaptobenzimidazole. Retrieved from [Link]

-

[No Author]. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry. Retrieved from [Link]

- Yıldırım, S., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(11), 1469.

- Spasov, A. A., et al. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 11(2).

- Karnik, A. V., et al. (2018). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. Scientific Reports, 8(1), 1-11.

- Jadhav, S. D., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Molecules, 25(16), 3743.

- Sharma, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(13), 6031-6055.

- Wojtunik-Kulesza, K., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)

- Kavaliauskas, P., et al. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 27(19), 6528.

- Al-Jbouri, F. K. H., et al. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Annals of the Romanian Society for Cell Biology, 25(6), 1182-1193.

- Mahmood, A. S., et al. (2018). Synthesis and Characterization of 5- Amino- 1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(10), 427-434.

- Kumar, A., et al. (2016). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2016, 1-8.

- Gökçe, B., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure, 1230, 129881.

- Behera, B. C., et al. (2018). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. PLoS One, 13(1), e0190393.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrevlett.com [chemrevlett.com]

- 7. 5-Methoxy-2-mercaptobenzimidazole | C8H8N2OS | CID 665603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. prepchem.com [prepchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 13. mdpi.com [mdpi.com]

Spectroscopic data for 5-Methoxy-1,3-benzoxazole-2-thiol

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-1,3-benzoxazole-2-thiol

This guide provides a comprehensive technical overview of the spectroscopic data for this compound (CAS No: 49559-83-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established principles of spectroscopic analysis. Given the limited availability of published experimental spectra for this specific molecule, this guide establishes a robust analytical framework based on data from structurally analogous compounds and foundational spectroscopic theory.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzoxazole core, a structure of significant interest in medicinal chemistry due to its presence in a wide range of pharmacologically active agents.[1] Its molecular formula is C₈H₇NO₂S, with a molecular weight of 181.21 g/mol .[2][3] A key characteristic of this molecule is its existence in two tautomeric forms: the thiol and the thione, an equilibrium that significantly influences its spectroscopic properties.[1] This guide will dissect the anticipated spectroscopic fingerprint of this molecule, providing the technical basis for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for reproducibility.

-

Sample Preparation : For ¹H NMR, dissolve 1-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For ¹³C NMR, a more concentrated sample of 10-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[4]

-

Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition : Record spectra at a standard probe temperature (e.g., 298 K). For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

Referencing : Chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent signal or tetramethylsilane (TMS) at 0 ppm.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a precise map of the proton environments. The aromatic protons of the benzoxazole ring typically resonate in the downfield region between 7.0 and 8.5 ppm.[4] The methoxy group protons are expected in the range of 3.7-3.9 ppm.[5]

Caption: Molecular structure and proton numbering for ¹H NMR analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |

| NH (Thione) | ~12.0 - 13.0 | Broad Singlet | - | The thione tautomer's N-H proton is acidic and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on concentration and temperature. |

| H-7 | ~7.20 - 7.30 | Doublet | Jortho ≈ 8.5 | Ortho-coupled to H-6. Shielded by the adjacent oxygen atom. |

| H-6 | ~6.90 - 7.00 | Doublet of Doublets | Jortho ≈ 8.5, Jmeta ≈ 2.5 | Coupled to both H-7 (ortho) and H-4 (meta). |

| H-4 | ~6.80 - 6.90 | Doublet | Jmeta ≈ 2.5 | Meta-coupled to H-6. Shifted upfield due to the strong electron-donating effect of the methoxy group at the para position. |

| OCH₃ | ~3.75 | Singlet | - | Characteristic chemical shift for an aromatic methoxy group.[5] |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. The broad chemical shift range allows for clear distinction between sp², sp³, and quaternary carbons.[6]

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C-2 (C=S) | ~175 - 185 | The thione carbon is significantly deshielded, appearing far downfield. This is a key identifier. |

| C-5 | ~155 - 160 | Aromatic carbon directly attached to the electron-donating methoxy group. |

| C-3a | ~148 - 152 | Bridgehead carbon adjacent to the ring nitrogen. |

| C-7a | ~140 - 145 | Bridgehead carbon adjacent to the ring oxygen.[4] |

| C-7 | ~112 - 118 | Aromatic CH carbon ortho to the ring oxygen. |

| C-4 | ~110 - 115 | Aromatic CH carbon ortho to the methoxy group. |